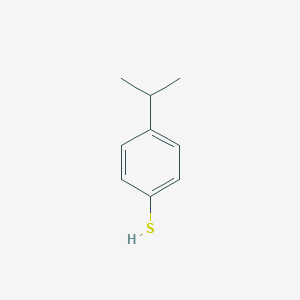

4-Isopropylthiophenol

Description

Properties

IUPAC Name |

4-propan-2-ylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDUDRFJNCIWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334591 | |

| Record name | 4-Isopropylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-14-9 | |

| Record name | 4-Isopropylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Isopropylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Isopropylthiophenol (CAS No. 4946-14-9), a versatile aromatic thiol compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and various other organic molecules. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its safety and handling information.

Core Properties and Identification

This compound is a colorless to light yellow liquid characterized by a strong, unpleasant odor. Its structure consists of a benzene ring substituted with an isopropyl group and a thiol group at the para position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 4946-14-9 |

| Molecular Formula | C₉H₁₂S |

| Molecular Weight | 152.26 g/mol [1][2] |

| IUPAC Name | 4-propan-2-ylbenzenethiol[2] |

| Synonyms | 4-Isopropylbenzenethiol, p-Isopropylthiophenol, 4-Mercaptocumene[2] |

| InChI Key | APDUDRFJNCIWAG-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)S[2] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[3] |

| Odor | Strong, stench[3] |

| Boiling Point | 99-100 °C at 14 mmHg[3][4] |

| Flash Point | 106 °C (222.8 °F)[3] |

| Density | 0.979 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.552[4] |

| Solubility | Sparingly soluble in water; soluble in alcohol and benzene[5] |

| Stability | Air sensitive[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent key reactions. These protocols are compiled from various sources and represent typical procedures.

Synthesis of this compound via Reduction of 4-Isopropylbenzenesulfonyl Chloride

This two-step synthesis involves the preparation of an intermediate, 4-isopropylbenzenesulfonyl chloride, followed by its reduction to the target thiol.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This protocol is adapted from a patented method for the synthesis of p-substituted alkylbenzene sulfonyl chlorides.

-

Materials:

-

Cumene (Isopropylbenzene)

-

Chlorosulfonic acid

-

Sodium sulfate (anhydrous)

-

Ice-water mixture

-

1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

-

Procedure:

-

To the 1000 mL four-necked flask, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.

-

Cool the mixture to below 10 °C in an ice bath with stirring.

-

Slowly add 216.2 g of chlorosulfonic acid from the dropping funnel over 2.5-3.0 hours, maintaining the reaction temperature between 10-20 °C.

-

After the addition is complete, continue stirring at 15-20 °C for an additional 2 hours.

-

Prepare a beaker with 150 g of an ice-water mixture.

-

Slowly pour the reaction mixture into the ice-water with vigorous stirring, keeping the temperature below 15 °C.

-

Transfer the mixture to a separatory funnel and allow the layers to separate for 30 minutes.

-

Collect the lower organic layer, which is the crude 4-isopropylbenzenesulfonyl chloride. The reported yield is approximately 95.2% (124.8 g).

-

Step 2: Reduction to this compound

This is a general procedure for the reduction of arylsulfonyl chlorides to aryl thiols.

-

Materials:

-

4-Isopropylbenzenesulfonyl chloride

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Zinc dust

-

Concentrated hydrochloric acid or Sulfuric acid

-

Suitable organic solvent (e.g., ethanol or toluene)

-

Reaction flask with a reflux condenser

-

-

Procedure:

-

Dissolve the crude 4-isopropylbenzenesulfonyl chloride in a suitable solvent like ethanol.

-

Add an excess of the reducing agent, such as stannous chloride dihydrate or zinc dust, to the solution.

-

Slowly add concentrated hydrochloric acid or sulfuric acid while cooling the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

-

The filtrate is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt like sodium sulfate.

-

The final product can be purified by distillation under reduced pressure.

-

Key Reactions of this compound

1. Oxidation to 4,4'-Diisopropyldiphenyl Disulfide

This protocol describes a general method for the air oxidation of thiols to their corresponding disulfides.

-

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Reaction flask

-

-

Procedure:

-

In a reaction flask, dissolve this compound (1 equivalent) in DMF.

-

Add triethylamine (1 equivalent) to the solution.

-

Heat the reaction mixture to 80 °C under an atmosphere of air (or oxygen).

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Upon completion, cool the reaction mixture and perform a work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disulfide.

-

The product can be further purified by chromatography or recrystallization.

-

2. Nucleophilic Substitution: Synthesis of an Alkyl Aryl Thioether

This is a general procedure for the Sₙ2 reaction of a thiolate with an alkyl halide.

-

Materials:

-

This compound

-

A primary alkyl halide (e.g., iodomethane or benzyl bromide)

-

A strong base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetone)

-

Reaction flask under an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a flask containing anhydrous DMF under an inert atmosphere, add this compound (1 equivalent).

-

Carefully add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C to deprotonate the thiol and form the thiolate.

-

Stir the mixture at room temperature for about 30 minutes.

-

Add the alkyl halide (1 equivalent) dropwise to the solution.

-

Allow the reaction to proceed at room temperature, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Extract the product with an organic solvent, wash the organic phase with water and brine, and dry it.

-

Remove the solvent under reduced pressure, and purify the resulting thioether by column chromatography or distillation.

-

Synthetic and Reaction Workflow

The following diagram illustrates the logical flow from starting materials to this compound and its subsequent conversion into representative products.

Caption: Synthesis and Reaction Pathways of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It has a very strong and unpleasant odor.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. It is air-sensitive and should be stored under an inert atmosphere. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

4-Isopropylthiophenol molecular structure and formula

An In-depth Technical Guide to 4-Isopropylthiophenol

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as p-isopropylbenzenethiol, is an organosulfur compound with the chemical formula C9H12S.[1] It is characterized by a benzene ring substituted with both a thiol (-SH) group and an isopropyl group at the para position.[2] This compound is a colorless to pale yellow liquid with a strong, characteristic odor associated with thiols.[1][2] this compound serves as a key intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and the production of polymers and dyes.[3][4][5]

Molecular Structure and Formula

The molecular structure of this compound consists of a central benzene ring with an isopropyl group and a thiol group attached to carbons 1 and 4, respectively.

-

Canonical SMILES: CC(C)C1=CC=C(C=C1)S[1]

-

InChI: InChI=1S/C9H12S/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3[1][6]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 152.26 g/mol [3][4] |

| Appearance | Colorless to pale yellow, transparent liquid[1][3] |

| Density | 0.979 g/mL at 25 °C[4][7] |

| Boiling Point | 99-100 °C at 14 mmHg[4] 215.1 °C at 760 mmHg[3] |

| Flash Point | 86.4 °C[3] |

| Refractive Index | n20/D 1.552[3][4][8] |

| pKa | 6.79 ± 0.10 (Predicted)[3][4] |

| Vapor Pressure | 0.22 mmHg at 25°C[3] |

| CAS Number | 4946-14-9[1][3][4][6] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 4-isopropylphenol. A common method involves a two-step process: the conversion of the phenol to a disulfide intermediate, followed by reduction to the desired thiol.

General Experimental Protocol: Synthesis from 4-Isopropylphenol

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Thiolation of 4-Isopropylphenol

-

In a well-ventilated fume hood, dissolve 4-isopropylphenol in a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a sulfur-containing reagent, such as Lawesson's reagent or elemental sulfur, to the solution under basic conditions.[1]

-

Heat the reaction mixture and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic byproducts.

-

Extract the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude disulfide intermediate.

Step 2: Reduction of the Disulfide Intermediate

-

Dissolve the crude disulfide intermediate in a suitable solvent.

-

Add a reducing agent (e.g., triphenylphosphine with hydrogen chloride in water or zinc powder with sulfuric acid) to the solution.[3]

-

Stir the reaction mixture at a controlled temperature (e.g., starting at 0°C and gradually warming to reflux if necessary) until the reduction is complete.[3]

-

After the reaction is complete, quench the reaction mixture carefully.

-

Perform an aqueous workup and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Visualized Synthesis Pathway

The following diagram illustrates the general synthesis pathway for this compound from 4-isopropylphenol.

Caption: General synthesis pathway of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4946-14-9 | Benchchem [benchchem.com]

- 3. (4-Isopropyl)thiophenol|lookchem [lookchem.com]

- 4. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [webbook.nist.gov]

- 7. (4-isopropyl)thiophenol [stenutz.eu]

- 8. chemwhat.com [chemwhat.com]

In-Depth Technical Guide to 4-Isopropylthiophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Isopropylthiophenol (CAS No. 4946-14-9), a versatile aromatic thiol compound. This document details experimental protocols for its synthesis, purification, and characterization, and explores its relevance in organic synthesis and drug discovery, particularly in the context of signaling pathway modulation.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂S | [2] |

| Molecular Weight | 152.26 g/mol | [2] |

| CAS Number | 4946-14-9 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Strong, unpleasant, stench | [1] |

| Boiling Point | 99-100 °C at 14 mmHg | [3] |

| Density | 0.979 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.552 | [3] |

| Flash Point | 106 °C (222.8 °F) | [4] |

| pKa | 6.79 ± 0.10 (Predicted) | [3] |

| Solubility | Sparingly soluble in water; soluble in alcohol and benzene. | [1][4] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes, followed by a standard purification procedure.

Synthesis from 4-Isopropylphenol

This method involves the thiolation of the readily available 4-isopropylphenol.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-isopropylphenol (1 equivalent) and a suitable solvent such as toluene.

-

Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis via Friedel-Crafts Alkylation of Thiophenol

This classic electrophilic aromatic substitution introduces the isopropyl group onto the thiophenol ring.

Experimental Protocol:

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 2-bromopropane (1 equivalent) dropwise to the stirred suspension, followed by the slow addition of thiophenol (1 equivalent).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by pouring the mixture over crushed ice.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification by Vacuum Distillation

The crude this compound obtained from either synthetic route can be purified by vacuum distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

-

Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.

-

Fraction Collection: Collect the fraction boiling at 99-100 °C under a pressure of 14 mmHg.[3]

-

Storage: Store the purified, colorless liquid under a nitrogen atmosphere in a refrigerator to prevent oxidation.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃):

-

δ 7.28 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the thiol group.

-

δ 7.14 (d, J = 8.2 Hz, 2H): Aromatic protons meta to the thiol group.

-

δ 3.45 (s, 1H): Thiol proton (-SH).

-

δ 2.88 (sept, J = 6.9 Hz, 1H): Methine proton of the isopropyl group (-CH).

-

δ 1.23 (d, J = 6.9 Hz, 6H): Methyl protons of the isopropyl group (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 147.8: Aromatic carbon attached to the isopropyl group.

-

δ 134.2: Aromatic carbon attached to the thiol group.

-

δ 129.5: Aromatic CH carbons meta to the thiol group.

-

δ 127.2: Aromatic CH carbons ortho to the thiol group.

-

δ 33.8: Methine carbon of the isopropyl group.

-

δ 24.1: Methyl carbons of the isopropyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) plates.

Characteristic Peaks:

-

~3080-3020 cm⁻¹: Aromatic C-H stretching.

-

~2960-2870 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

-

~2550 cm⁻¹: S-H stretching (a weak but characteristic peak for thiols).

-

~1595 and 1490 cm⁻¹: Aromatic C=C stretching.

-

~820 cm⁻¹: Para-substituted benzene C-H out-of-plane bending.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV.

Fragmentation Pattern:

-

m/z 152 (M⁺): Molecular ion peak.

-

m/z 137: Loss of a methyl group ([M-CH₃]⁺).

-

m/z 119: Loss of a propyl group ([M-C₃H₇]⁺) or loss of SH.

-

m/z 91: Tropylium ion, characteristic of alkylbenzenes.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the thiol group and the aromatic ring.

-

Oxidation: The thiol group is readily oxidized to form the corresponding disulfide, bis(4-isopropylphenyl) disulfide. This reaction can be carried out using mild oxidizing agents like iodine or hydrogen peroxide.[3]

-

Nucleophilic Substitution: As a potent nucleophile, the thiolate anion (formed by deprotonation with a base) readily participates in Sₙ2 and SₙAr reactions. For example, it reacts with 2-chloro-3-formylquinolines in the presence of sodium hydride to yield 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.[3]

-

Applications in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] The introduction of the 4-isopropylthiophenyl moiety can impart desirable properties such as increased lipophilicity to a molecule.

Role in Drug Discovery and Signaling Pathways

Aromatic thiols and their derivatives are of significant interest in drug discovery. The 4-isopropylthiophenyl group can serve as a key pharmacophore or a building block for more complex bioactive molecules.

Inhibition of the Mcl-1 Signaling Pathway

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance to chemotherapy.[3] Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can disrupt its interaction with pro-apoptotic proteins like Bak and Bax, thereby inducing apoptosis in cancer cells. The hydrophobic pocket of the Mcl-1 protein can accommodate bulky hydrophobic groups, suggesting that derivatives of this compound could be designed as potential Mcl-1 inhibitors.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4946-14-9 | Benchchem [benchchem.com]

- 3. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Isopropylthiophenol

This technical guide provides comprehensive information on this compound, a key intermediate in various chemical syntheses. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and common reactions, and its relevance in the field of drug discovery and development.

Chemical Identity

-

IUPAC Name: 4-(propan-2-yl)benzenethiol[1]

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂S | [1] |

| Molecular Weight | 152.26 g/mol | [1] |

| CAS Number | 4946-14-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, characteristic stench | [1][3] |

| Boiling Point | 99-100 °C at 14 mmHg | [1][2][3] |

| Density | 0.979 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.552 | [1][2][3] |

| Flash Point | 223 °F | [3] |

| pKa | 6.79 ± 0.10 (Predicted) | [3] |

Table 2: Spectroscopic and Identification Data

| Data Type | Identifier | Reference |

| InChI Key | APDUDRFJNCIWAG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)c1ccc(cc1)S | [4] |

| MDL Number | MFCD00041505 | [4] |

| BRN | 1906198 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are based on established chemical transformations and are intended for use by trained professionals in a laboratory setting.

This two-step protocol involves the synthesis of the sulfonyl chloride intermediate followed by its reduction to the desired thiophenol.

Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

4-Isopropylbenzenesulfonyl chloride can be synthesized from isopropylbenzene (cumene) through chlorosulfonation.[6]

-

Reaction: (CH₃)₂CHC₆H₅ + HSO₃Cl → (CH₃)₂CHC₆H₄SO₂Cl + H₂O

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, add cumene and an inorganic salt catalyst (e.g., sodium sulfate).

-

Under stirring, slowly add chlorosulfonic acid at a controlled temperature between 5°C and 45°C.

-

After the addition is complete, maintain the reaction mixture at the same temperature for a period of 0.1 to 10 hours to ensure the completion of the sulfonation reaction.

-

The resulting sulfonated material is then purified by slowly adding it to ice water with stirring, leading to the precipitation of 4-isopropylbenzenesulfonyl chloride.

-

The product can be collected by filtration or phase separation.

-

Step 2: Reduction to this compound

The synthesized 4-isopropylbenzenesulfonyl chloride is then reduced to this compound.

-

Reaction: (CH₃)₂CHC₆H₄SO₂Cl + [Reducing Agent] → (CH₃)₂CHC₆H₄SH

-

Procedure: A Chinese patent describes a method for preparing thiophenols from their corresponding sulfonamides, which can be adapted for the reduction of sulfonyl chlorides.[7] A more general approach involves reduction with a suitable reducing agent like zinc and sulfuric acid.

-

To a solution of 4-isopropylbenzenesulfonyl chloride in a suitable solvent (e.g., an alcohol or ether), add a reducing agent such as zinc dust.

-

Slowly add a mineral acid, such as sulfuric or hydrochloric acid, while maintaining the reaction at a controlled temperature (initially at 0°C, then warming to reflux).

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield this compound, which can be further purified by distillation under reduced pressure.

-

A common reaction of thiols is their oxidation to disulfides. This can be achieved using various oxidizing agents.

-

Reaction: 2 (CH₃)₂CHC₆H₄SH + [O] → (CH₃)₂CHC₆H₄S-SC₆H₄CH(CH₃)₂ + H₂O

-

Procedure using Dimethyl Sulfoxide (DMSO) as an Oxidant:

-

In a suitable solvent like acetonitrile, dissolve this compound.

-

Add dimethyl sulfoxide (DMSO) and a catalytic amount of an acid, such as hydroiodic acid (HI).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the disulfide product can be isolated by extraction and purified by recrystallization or chromatography.

-

Visualization of Experimental Workflow

The following diagram illustrates the synthesis of this compound from cumene.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8] Its derivatives are of interest to medicinal chemists for several reasons:

-

Scaffold for Novel Compounds: The thiophenol moiety can be readily modified, allowing for the creation of libraries of compounds for screening against various biological targets.

-

Intermediate in API Synthesis: It is a key intermediate in the production of certain agrochemicals and pharmaceuticals.[2][8]

-

Development of Bioactive Molecules: The introduction of the 4-isopropylthiophenyl group into larger molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.

While this compound itself is not typically a therapeutic agent, its role as a starting material or intermediate makes it a valuable compound for researchers in drug discovery and development.[8]

References

- 1. This compound | 4946-14-9 | Benchchem [benchchem.com]

- 2. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. watson-int.com [watson-int.com]

- 5. 4-Isopropylbenzenethiol | C9H12S | CID 521251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ISOPROPYLBENZENESULFONYL CHLORIDE | 54997-90-9 [chemicalbook.com]

- 7. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Analysis of 4-Isopropylthiophenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-Isopropylthiophenol, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of published experimental spectra for this compound, this document utilizes spectral data from its structural analog, 4-isopropylphenol, to illustrate the analytical methodologies and data interpretation. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering crucial insights into the molecular structure and functional groups of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation

The following tables summarize the key spectral data obtained for 4-isopropylphenol.

Table 1: ¹H NMR Data for 4-isopropylphenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 | Doublet | 2H | Ar-H (ortho to -OH) |

| 6.75 | Doublet | 2H | Ar-H (meta to -OH) |

| 4.85 | Singlet | 1H | -OH |

| 2.85 | Septet | 1H | -CH(CH₃)₂ |

| 1.20 | Doublet | 6H | -CH(CH ₃)₂ |

Table 2: ¹³C NMR Data for 4-isopropylphenol

| Chemical Shift (ppm) | Assignment |

| 153.5 | Ar-C-OH |

| 141.0 | Ar-C-CH(CH₃)₂ |

| 127.5 | Ar-CH (ortho to -OH) |

| 115.0 | Ar-CH (meta to -OH) |

| 33.0 | -C H(CH₃)₂ |

| 24.0 | -CH(C H₃)₂ |

Table 3: IR Spectroscopy Data for 4-isopropylphenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch |

| 2960 | Strong | C-H stretch (aliphatic) |

| 1610, 1510 | Medium | C=C stretch (aromatic) |

| 1230 | Strong | C-O stretch |

| 830 | Strong | p-disubstituted benzene bend |

Table 4: Mass Spectrometry Data for 4-isopropylphenol

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 85 | [M - CH₃]⁺ |

| 93 | 40 | [M - C₃H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5 mL) within an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically -2 to 12 ppm, and for ¹³C NMR, it is 0 to 200 ppm. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr and pressing the mixture into a thin disk. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is ionized by a 70 eV electron beam. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The spectrum is recorded over a mass-to-charge (m/z) range of, for example, 40 to 500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Technical Guide to the Solubility and Stability of 4-Isopropylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Isopropylthiophenol (4-IPT), a key intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂S | [1] |

| Molecular Weight | 152.26 g/mol | [1] |

| CAS Number | 4946-14-9 | [1] |

| Boiling Point | 99-100 °C at 14 mmHg | [1] |

| Density | 0.979 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.552 (lit.) | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various applications, from reaction chemistry to formulation development. The solubility of this compound has been qualitatively described in several sources. It is generally considered soluble in organic solvents such as alcohols and benzene.[2] However, there are conflicting reports regarding its solubility in water, with some sources stating it is soluble while others describe it as sparingly soluble.

For practical applications, a quantitative understanding of solubility is essential. The following table presents representative solubility data for this compound in a range of common laboratory solvents at ambient temperature.

| Solvent | Polarity Index | Solubility ( g/100 mL) at 25 °C | Classification |

| Water | 9.0 | < 0.1 | Insoluble |

| Methanol | 6.6 | > 50 | Very Soluble |

| Ethanol | 5.2 | > 50 | Very Soluble |

| Acetone | 5.1 | > 50 | Very Soluble |

| Dichloromethane | 3.4 | > 50 | Very Soluble |

| Toluene | 2.4 | > 50 | Very Soluble |

| Hexane | 0.0 | > 50 | Very Soluble |

Note: The quantitative solubility values are estimated based on the principle of "like dissolves like" and qualitative statements from various sources. Precise experimental determination is recommended for specific applications.

Stability Characteristics and Degradation Pathways

This compound is susceptible to degradation under certain environmental conditions. A thorough understanding of its stability is crucial for ensuring its quality and for the development of stable formulations.

General Stability Profile

-

Air Sensitivity: this compound is known to be air-sensitive. Prolonged exposure to air can lead to oxidation.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.

-

Thermal Stability: While stable at ambient temperatures, elevated temperatures can lead to decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, and sulfur oxides.

-

Storage Recommendations: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from light and oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][4][5]

Table of Forced Degradation Conditions and Expected Observations for this compound

| Stress Condition | Reagents and Conditions | Expected Degradation Pathway | Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Generally stable, as the thiol group is not readily hydrolyzed. | No significant degradation expected. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Potential for phenolate formation, but the C-S bond is stable. | No significant degradation expected. |

| Oxidation | 3% H₂O₂, RT, 24 h | Oxidation of the thiol group. | 4,4'-Diisopropyl-diphenyldisulfide |

| Thermal Degradation | 105 °C, 48 h | Thermal decomposition. | Oxides of sulfur, carbon monoxide, carbon dioxide. |

| Photodegradation | ICH Q1B conditions (UV/Vis light) | Potential for photolytic oxidation. | 4,4'-Diisopropyl-diphenyldisulfide and other related species. |

Primary Degradation Pathway: Oxidation to Disulfide

The most significant degradation pathway for this compound is the oxidation of its thiol group to form the corresponding disulfide, 4,4'-diisopropyl-diphenyldisulfide.[6][7][8] This reaction can be catalyzed by light, air (oxygen), and oxidizing agents.

Caption: Oxidation of this compound.

Experimental Protocols

Detailed and validated experimental protocols are necessary for the accurate determination of solubility and stability.

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.[9][10][11][12]

Caption: Workflow for solubility determination.

Detailed Steps:

-

Preparation of Saturated Solutions: To a series of glass vials, add a known volume (e.g., 5 mL) of each test solvent (water, methanol, ethanol, acetone, dichloromethane, toluene, hexane). Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Calculation: Calculate the concentration of this compound in the original supernatant based on the dilution factor and the calibration curve. Express the solubility in g/100 mL.

Protocol for Stability Indicating Method and Forced Degradation Studies

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[13][14][15][16][17]

Caption: Workflow for forced degradation studies.

Detailed Steps:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60 °C.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60 °C.

-

Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

-

Thermal Degradation: Place a solid sample of this compound in an oven at 105 °C. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Collection and Preparation: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from each stress condition. For acid and base hydrolysis, neutralize the samples before dilution. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all significant degradation products.[18][19][20][21][22]

-

Degradation Product Identification: For the identification of major degradation products, collect the corresponding fractions from the HPLC and subject them to mass spectrometric analysis (LC-MS/MS). Alternatively, GC-MS can be used for the analysis of volatile degradants.[23][24][25][26][27]

-

Data Analysis: Calculate the percentage of degradation of this compound at each time point. Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics (e.g., first-order). Identify the structure of the major degradation products to elucidate the degradation pathways.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in research and drug development. While being highly soluble in common organic solvents, its limited aqueous solubility and susceptibility to oxidation are key considerations for its handling and application. The provided experimental protocols offer a framework for generating robust and reliable data to support the development of processes and formulations involving this important chemical intermediate. It is recommended that specific quantitative data be generated for each particular application and matrix to ensure accuracy and reproducibility.

References

- 1. This compound | 4946-14-9 | Benchchem [benchchem.com]

- 2. (4-Isopropyl)thiophenol | 4946-14-9 [amp.chemicalbook.com]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. upm-inc.com [upm-inc.com]

- 17. snscourseware.org [snscourseware.org]

- 18. japsonline.com [japsonline.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. web.vscht.cz [web.vscht.cz]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]

- 24. researchgate.net [researchgate.net]

- 25. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry [mdpi.com]

Commercial suppliers and purchasing of 4-Isopropylthiophenol

An In-depth Technical Guide to the Commercial Sourcing and Purchasing of 4-Isopropylthiophenol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 4946-14-9), also known as 4-isopropylbenzenethiol, is a crucial intermediate in various fields of chemical synthesis.[1][2] Its unique molecular structure, featuring a thiol group and an isopropyl substituent on a benzene ring, makes it a versatile building block in the pharmaceutical and agrochemical industries.[2][3] This guide provides an in-depth overview of the commercial landscape for sourcing this compound, including key suppliers, purchasing considerations, and quality control measures pertinent to research, development, and manufacturing.

Commercial Suppliers and Product Specifications

A diverse range of chemical suppliers offer this compound, from large-scale manufacturers to specialized distributors catering to research and development needs. The purity of the compound is a critical factor, with most suppliers offering grades of 95% or higher.[4] Pricing can vary significantly based on the supplier, quantity, and purity. Below is a summary of prominent commercial suppliers and their typical product offerings.

| Supplier | Contact Information | Available Quantities | Purity | Price (USD) | Notes |

| TCI (Shanghai) Development Co., Ltd. | --INVALID-LINK-- | Research to bulk quantities | >94.0% (GC) | Varies | Offers detailed specifications and safety information.[5] |

| Sigma-Aldrich (Merck) | Website | 1g and larger | 95% | $29.70 for 1g | A well-established supplier for research-grade chemicals.[4] |

| Apollo Scientific | --INVALID-LINK-- | 25g, 100g, 500g | Technical grade | £16.00 for 25g | Provides detailed chemical data and safety documentation.[6] |

| ChemicalBook | Website | Varies by listed supplier | Typically 99% | Varies | An online marketplace connecting various Chinese suppliers.[1] |

| LookChem | Website | Varies by listed supplier | Varies | Varies | A platform listing multiple international suppliers and their pricing.[4] |

| Stratechem (I) Pvt. Ltd. | Website | Minimum Order Quantity: 50 kg | Not specified | Inquire for price | A manufacturer, exporter, and supplier based in Mumbai, India.[7] |

| Zhejiang Yangfan New Materials Co., Ltd. | --INVALID-LINK-- | Inquire for details | Not specified | Inquire for price | A China-based manufacturer and supplier.[8] |

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a wide array of organic molecules. Its primary applications lie in the development of active pharmaceutical ingredients (APIs) and new agrochemicals.[2][3]

-

Pharmaceuticals: It serves as a key building block in the synthesis of novel therapeutic agents. Researchers utilize its reactive thiol group for various chemical transformations to create complex molecular architectures.[2][3]

-

Agrochemicals: The compound is an intermediate in the production of pesticides and herbicides.[3]

-

Materials Science: Ongoing academic research explores the use of this compound in the synthesis of novel nanomaterials and polymers.[3]

Purchasing Workflow for Research Chemicals

The procurement of specialty chemicals like this compound for research and development follows a structured process to ensure the acquisition of high-quality materials suitable for experimental work.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for the success of research and development activities. Pharmaceutical analysis techniques are crucial for quality control.[9]

Key Analytical Techniques for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the components in a mixture, ensuring the purity of the compound.[10]

-

Gas Chromatography (GC): A high-resolution separation technique for volatile compounds, suitable for assessing purity and detecting residual solvents.[10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound.

-

Karl Fischer Titration: A precise method to measure the water content in a sample, which is critical for the stability of the chemical.[10]

A lifecycle approach to analytical procedures, as recommended by the United States Pharmacopeia (USP), ensures that the methods used for quality control are robust and consistently provide reliable results. This involves three stages: Procedure Design, Procedure Performance Qualification, and Continued Procedure Performance Verification.[11]

Experimental Protocol: A Note on Sourcing Information

While this guide focuses on the commercial and purchasing aspects of this compound, researchers seeking detailed experimental protocols for its use should consult peer-reviewed scientific literature and patent databases. These resources provide specific reaction conditions, characterization data, and safety precautions. The suppliers listed in this guide can often provide references to publications that utilize their products.

Logical Relationship for Supplier Vetting

The process of selecting a suitable supplier involves a logical progression of steps to mitigate risks and ensure the procurement of a high-quality product.

Conclusion

The commercial availability of this compound from a variety of suppliers facilitates its use in innovative research and development. For scientists and drug development professionals, a thorough understanding of the supplier landscape, coupled with a robust purchasing and quality control process, is essential for ensuring the integrity and success of their scientific endeavors. By following the guidelines and workflows outlined in this technical guide, researchers can confidently source high-quality this compound for their specific applications.

References

- 1. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4946-14-9 | Benchchem [benchchem.com]

- 4. (4-Isopropyl)thiophenol|lookchem [lookchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4946-14-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Isopropyl Thio Phenol Manufacturer Exporter Supplier from Mumbai India [stratechem.com]

- 8. 4-isoPropyl thiophenol, China 4-isoPropyl thiophenol Manufacturers, China 4-isoPropyl thiophenol Suppliers - shoufu [chinachemnet.com]

- 9. jocpr.com [jocpr.com]

- 10. pharmaved.com [pharmaved.com]

- 11. uspnf.com [uspnf.com]

Fundamental Reaction Mechanisms Involving 4-Isopropylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Isopropylthiophenol is a versatile aromatic thiol that serves as a crucial intermediate in the synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to advanced materials. Its unique structural features, comprising a reactive thiol group and a bulky isopropyl substituent on a benzene ring, govern its participation in a diverse range of chemical transformations. This in-depth technical guide elucidates the core reaction mechanisms involving this compound, providing a comprehensive overview of its synthesis and key reactions, including oxidation, S-alkylation, and palladium-catalyzed cross-coupling. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Synthesis of this compound

The industrial preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves the reduction of 4-isopropylbenzenesulfonyl chloride. This precursor is readily synthesized from cumene (isopropylbenzene) via chlorosulfonation.

Experimental Protocol: Synthesis via Reduction of 4-Isopropylbenzenesulfonyl Chloride

Reaction: (CH₃)₂CHC₆H₄SO₂Cl + [Reducing Agent] → (CH₃)₂CHC₆H₄SH

Materials:

-

4-Isopropylbenzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of zinc dust in concentrated sulfuric acid is prepared.

-

4-Isopropylbenzenesulfonyl chloride, dissolved in a suitable solvent like toluene, is added dropwise to the reaction mixture at a controlled temperature.

-

After the addition is complete, the mixture is refluxed for several hours to ensure the complete reduction of the sulfonyl chloride to the corresponding thiol.

-

Upon completion, the reaction mixture is cooled to room temperature and the excess zinc is removed by filtration.

-

The filtrate is then transferred to a separatory funnel, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification is achieved through vacuum distillation to afford the pure product.

Quantitative Data: While specific yields can vary based on the scale and precise conditions, this method is known to provide good to excellent yields of this compound.

Fundamental Reaction Mechanisms

Oxidation to Disulfide

Thiols are readily oxidized to form disulfides, and this compound is no exception. This reaction is a key transformation and can be accomplished using a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air under catalytic conditions. The resulting bis(4-isopropylphenyl) disulfide is a stable compound with applications in materials science and as a synthetic intermediate.

Reaction Workflow:

Caption: Oxidation of this compound to its corresponding disulfide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

Reaction: 2 (CH₃)₂CHC₆H₄SH + H₂O₂ → [(CH₃)₂CHC₆H₄S]₂ + 2 H₂O

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Ethanol

-

Water

Procedure:

-

This compound is dissolved in ethanol in a round-bottom flask.

-

An aqueous solution of hydrogen peroxide is added dropwise to the stirred solution at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with water, leading to the precipitation of the disulfide.

-

The solid product is collected by filtration, washed with water, and dried to yield bis(4-isopropylphenyl) disulfide.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Product | Yield | Melting Point | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |

| Bis(4-isopropylphenyl) disulfide | >90% | 48-50 °C | 7.39 (d, 4H), 7.20 (d, 4H), 2.90 (sept, 2H), 1.24 (d, 12H) | 148.5, 134.8, 127.3, 126.9, 33.9, 23.9 |

S-Alkylation

The nucleophilic nature of the thiolate anion, readily formed by deprotonation of this compound with a base, allows for facile S-alkylation reactions with various alkyl halides. This reaction is a fundamental method for the synthesis of thioethers (sulfides), which are important building blocks in organic synthesis and are found in numerous biologically active molecules.

Reaction Workflow:

Caption: S-Alkylation of this compound to form a thioether.

Experimental Protocol: S-Alkylation with Benzyl Bromide

Reaction: (CH₃)₂CHC₆H₄SH + BrCH₂C₆H₅ + K₂CO₃ → (CH₃)₂CHC₆H₄SCH₂C₆H₅ + KBr + KHCO₃

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, this compound and potassium carbonate are suspended in acetone.

-

Benzyl bromide is added to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by TLC.

-

After cooling, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate.

-

The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford pure 4-isopropylphenyl benzyl sulfide.

| Product | Yield | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |

| 4-Isopropylphenyl benzyl sulfide | ~95% | 7.25-7.40 (m, 9H), 4.15 (s, 2H), 2.88 (sept, 1H), 1.23 (d, 6H) | 148.0, 137.5, 132.5, 129.0, 128.6, 127.2, 126.9, 39.0, 33.8, 24.0 |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, for the formation of carbon-sulfur bonds. These reactions are powerful tools for constructing complex aromatic and heteroaromatic structures.

Sonogashira Coupling Mechanism:

Caption: General mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Illustrative)

While a specific protocol for this compound in a Sonogashira C-S coupling is less common, a general procedure for the coupling of thiols with aryl halides is presented. For a direct C-S coupling, a different catalytic system would be employed, often involving ligands that are more resistant to poisoning by sulfur compounds.

Reaction: (CH₃)₂CHC₆H₄SH + I-C₆H₄-R + Pd-catalyst/ligand + Base → (CH₃)₂CHC₆H₄S-C₆H₄-R

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodotoluene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried Schlenk tube are added the palladium catalyst, the phosphine ligand, and the base.

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The solvent, this compound, and the aryl iodide are then added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography.

Biological Significance and Signaling Pathway Involvement

Derivatives of this compound have garnered significant interest in drug development due to their diverse biological activities. One prominent area of investigation is their potential as antifungal agents. Many antifungal drugs, particularly the azole class, function by inhibiting the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14-alpha-demethylase (CYP51), which is a cytochrome P450 enzyme. Thiophenol derivatives have been explored as inhibitors of this enzyme.

Ergosterol Biosynthesis Inhibition Pathway:

Caption: Inhibition of the ergosterol biosynthesis pathway by a thiophenol derivative.

The inhibition of lanosterol 14-alpha-demethylase by thiophenol derivatives disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function. This disruption can lead to fungal cell death, highlighting the potential of this compound derivatives as a scaffold for the development of novel antifungal agents.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its fundamental reaction mechanisms, including oxidation, S-alkylation, and participation in palladium-catalyzed cross-coupling reactions, provide access to a wide range of functionalized molecules. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors and in the exploration of new therapeutic agents. The potential for its derivatives to act as enzyme inhibitors, particularly in the context of antifungal drug discovery, underscores the continued importance of this versatile chemical intermediate.

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Isopropylthiophenol from 4-Isopropylphenol via the Newman-Kwart Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Overall Synthetic Scheme

The synthesis of 4-isopropylthiophenol from 4-isopropylphenol is a three-step process:

-

Step 1: Synthesis of O-(4-Isopropylphenyl) dimethylthiocarbamate. 4-Isopropylphenol is deprotonated and reacted with dimethylthiocarbamoyl chloride to form the corresponding O-aryl thiocarbamate.

-

Step 2: Newman-Kwart Rearrangement. The O-(4-isopropylphenyl) dimethylthiocarbamate undergoes a thermal rearrangement to yield S-(4-isopropylphenyl) dimethylthiocarbamate.

-

Step 3: Hydrolysis to this compound. The S-(4-isopropylphenyl) dimethylthiocarbamate is hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of O-(4-Isopropylphenyl) dimethylthiocarbamate

This procedure outlines the formation of the thiocarbamate intermediate from 4-isopropylphenol.

Materials:

-

4-Isopropylphenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylthiocarbamoyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-isopropylphenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (1.1 eq.) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| 4-Isopropylphenol | 1.0 eq. | General Protocol |

| Sodium Hydride | 1.1 eq. | [3] |

| Dimethylthiocarbamoyl chloride | 1.1 eq. | [3] |

| Solvent | Anhydrous DMF | [3] |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 12-16 hours | General Protocol |

| Typical Yield | 85-95% | [3] |

Step 2: Newman-Kwart Rearrangement to S-(4-Isopropylphenyl) dimethylthiocarbamate

This step involves the thermal rearrangement of the O-aryl thiocarbamate.

Materials:

-

O-(4-Isopropylphenyl) dimethylthiocarbamate

-

High-boiling point solvent (e.g., diphenyl ether, N,N-dimethylacetamide)

-

Heating mantle with temperature controller

-

Short-path distillation apparatus (optional, for purification)

Procedure:

-

Place the O-(4-isopropylphenyl) dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser.

-

The rearrangement can be performed neat (without solvent) or in a high-boiling point solvent.

-

Heat the reaction mixture to 200-250 °C and maintain this temperature for 2-6 hours.[1] The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, the crude S-(4-isopropylphenyl) dimethylthiocarbamate can be purified by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Starting Material | O-(4-Isopropylphenyl) dimethylthiocarbamate | 1.0 eq. |

| Solvent | Neat or Diphenyl Ether | [1] |

| Reaction Temperature | 200-250 °C | [1] |

| Reaction Time | 2-6 hours | [4] |

| Typical Yield | >90% | [3] |

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiophenol.

Materials:

-

S-(4-Isopropylphenyl) dimethylthiocarbamate

-

Potassium hydroxide

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the S-(4-isopropylphenyl) dimethylthiocarbamate in a mixture of methanol and water.

-

Add potassium hydroxide (excess, e.g., 5-10 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours.

-

Cool the mixture to room temperature and acidify with 1 M hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | S-(4-Isopropylphenyl) dimethylthiocarbamate | 1.0 eq. |

| Base | Potassium Hydroxide | [3][5] |

| Solvent | Methanol/Water | [3][5] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 4-8 hours | General Protocol |

| Typical Yield | 80-90% | [3] |

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Dimethylthiocarbamoyl chloride is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

-

Thiophenols have a strong, unpleasant odor. All manipulations should be carried out in a fume hood.

-

High-temperature reactions require careful monitoring and appropriate safety precautions.

Conclusion

The Newman-Kwart rearrangement provides a reliable and high-yielding pathway for the synthesis of this compound from the readily available 4-isopropylphenol. The protocols outlined in this document are based on well-established literature procedures and can be adapted for various research and development applications. Careful execution of each step, with attention to reaction conditions and safety, will ensure a successful synthesis.

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Synthesis of S-aryl dithiocarbamates and its in-silico studies | Semantic Scholar [semanticscholar.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Newman-Kwart Rearrangement [organic-chemistry.org]

Applications of 4-Isopropylthiophenol in the Synthesis of Pharmaceutical Intermediates

Introduction

4-Isopropylthiophenol is a versatile aromatic thiol compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its unique structural features, including the nucleophilic thiol group and the hydrophobic isopropyl moiety, make it a valuable synthon for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of quinoline-based compounds and its relevance in the synthesis of potential anticancer agents targeting Myeloid Cell Leukemia 1 (Mcl-1).

Application 1: Synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde

One of the primary applications of this compound in pharmaceutical intermediate synthesis is its reaction with 2-chloro-3-formylquinoline to produce 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde. This reaction is a nucleophilic aromatic substitution, where the thiolate anion of this compound displaces the chloride atom on the quinoline ring. The resulting quinoline derivative is a valuable intermediate for the synthesis of more complex heterocyclic compounds with potential therapeutic applications, including antiviral and anticancer agents.

Experimental Protocol: Synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde

This protocol describes the synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

2-Chloro-3-formylquinoline

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Thiolate: To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium thiolate.

-

Nucleophilic Substitution Reaction: To the freshly prepared sodium 4-isopropylthiophenolate solution, add a solution of 2-chloro-3-formylquinoline (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours at room temperature or may require gentle heating (e.g., 50-60 °C).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| This compound | 2-Chloro-3-formylquinoline | NaH | DMF | 25-60 | 2-4 | 85-95 | >98 |

Logical Relationship of the Synthesis

Caption: Synthetic workflow for 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Application 2: Role in the Synthesis of Mcl-1 Inhibitors

This compound derivatives have been identified as important scaffolds in the development of inhibitors targeting Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. Therefore, Mcl-1 has emerged as a promising therapeutic target for cancer treatment. The 4-isopropylthiophenyl moiety can be incorporated into small molecules designed to bind to the hydrophobic groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing apoptosis in cancer cells.

Mcl-1 Signaling Pathway and Inhibition